molecular formula C20H26O5S B1140857 Norethindrone Sulfate Sodium Salt CAS No. 19778-24-6

Norethindrone Sulfate Sodium Salt

Cat. No.: B1140857
CAS No.: 19778-24-6
M. Wt: 378.5 g/mol
InChI Key: GCUIJBFFHDSMDP-XGXHKTLJSA-N
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Mechanism of Action

Target of Action

Norethindrone Sulfate Sodium Salt, also known as Norethisterone, is a synthetic second-generation progestin . Its primary targets are the progesterone receptors in the body. These receptors play a crucial role in various biological processes, including the menstrual cycle, pregnancy, and embryogenesis .

Mode of Action

Norethindrone binds to the progesterone receptors, thereby suppressing ovulation, thickening the cervical mucus (which inhibits sperm penetration), altering follicle-stimulating hormone (FSH) and luteinizing hormone (LH) concentrations, slowing the movement of the ovum through the fallopian tubes, and altering the endometrium .

Biochemical Pathways

The binding of Norethindrone to progesterone receptors triggers a cascade of biochemical reactions. It alters the concentrations of FSH and LH, hormones that are essential for ovulation. By suppressing these hormones, Norethindrone prevents the maturation and release of the egg from the ovary . Additionally, it affects the endometrial tissue, leading to its atrophy .

Pharmacokinetics

Norethindrone is rapidly absorbed with maximum plasma concentrations occurring within 1 to 2 hours after administration . It is completely absorbed following oral administration; however, it is subject to first-pass metabolism resulting in an absolute bioavailability of approximately 65% . Norethindrone undergoes extensive biotransformation, primarily via reduction, followed by sulfate and glucuronide conjugation .

Result of Action

The molecular and cellular effects of Norethindrone’s action include the prevention of ovulation, alteration of the endometrium, and thickening of the cervical mucus

Biochemical Analysis

Biochemical Properties

Norethindrone Sulfate Sodium Salt plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily binds to progesterone receptors, which are found in the reproductive tract, breast, pituitary, hypothalamus, skeletal tissue, and central nervous system . This binding leads to downstream changes in target genes, influencing various physiological processes. The compound also interacts with sex hormone-binding globulin (SHBG) and albumin, which are crucial for its transport and distribution within the body .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in the menstrual cycle and reproductive health . Additionally, it affects the movement of the ovum through the fallopian tubes and alters the endometrium, which is essential for its contraceptive effects .

Molecular Mechanism

The molecular mechanism of this compound involves binding to progesterone receptors, leading to changes in gene expression. This binding inhibits ovulation by suppressing the release of gonadotropins from the pituitary gland . The compound also thickens cervical mucus, making it difficult for sperm to penetrate and reach the egg. Furthermore, it alters the endometrial lining, preventing implantation of a fertilized egg .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known for its stability, but it can degrade under certain conditions. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged suppression of ovulation and changes in endometrial morphology . These effects are crucial for its use in long-term contraceptive applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits ovulation and alters reproductive cycles without significant adverse effects . At higher doses, it can cause toxic effects, including liver damage and hormonal imbalances . These findings highlight the importance of dosage optimization for therapeutic use.

Metabolic Pathways

This compound is extensively metabolized in the liver. The primary metabolic pathways involve reduction, followed by sulfate and glucuronide conjugation . Enzymes such as 3α- and 3β-hydroxysteroid dehydrogenase, as well as 5α- and 5β-reductase, play a crucial role in its metabolism . These metabolic processes are essential for the compound’s elimination from the body.

Transport and Distribution

This compound is transported and distributed within cells and tissues by binding to SHBG and albumin . The volume of distribution is approximately 4 L/kg, indicating its widespread distribution in the body . The compound’s binding to transport proteins is essential for its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it binds to progesterone receptors . This binding leads to the activation of specific gene transcription pathways, influencing various cellular functions. The compound’s localization is crucial for its role in regulating reproductive health and hormonal balance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Norethindrone Sulfate Sodium Salt typically involves the sulfonation of norethindrone. Norethindrone is first synthesized through a series of chemical reactions starting from estrone or testosterone.

The sulfonation process involves reacting norethindrone with sulfur trioxide or chlorosulfonic acid in the presence of a base such as pyridine. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

Norethindrone Sulfate Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can regenerate the hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

    Norethindrone: The parent compound, used in similar applications but without the sulfonate group.

    Levonorgestrel: Another synthetic progestin with a similar mechanism of action but different pharmacokinetic properties.

    Etonogestrel: A related compound used in contraceptive implants.

Uniqueness

Norethindrone Sulfate Sodium Salt is unique due to its sulfonate group, which enhances its solubility and bioavailability compared to its parent compound, Norethindrone . This modification allows for more efficient drug formulations and improved therapeutic outcomes.

Properties

CAS No.

19778-24-6

Molecular Formula

C20H26O5S

Molecular Weight

378.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate

InChI

InChI=1S/C20H26O5S/c1-3-20(25-26(22,23)24)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18H,4-11H2,2H3,(H,22,23,24)/t15-,16+,17+,18-,19-,20-/m0/s1

InChI Key

GCUIJBFFHDSMDP-XGXHKTLJSA-N

SMILES

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+]

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CC[C@H]34

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)OS(=O)(=O)O)CCC4=CC(=O)CCC34

Synonyms

(17α)-17-(Sulfooxy)-19-norpregn-4-en-20-yn-3-one Sodium Salt;  _x000B_17-Hydroxy-19-nor-17α-pregn-4-en-20-yn-3-one Hydrogen Sulfate Sodium Salt; 

Origin of Product

United States

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